
2-(4-Ethylphenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound. Azepane derivatives, including this compound, are known for their diverse applications in synthetic chemistry and biology. These compounds are characterized by their unique ring structure, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This method involves the use of palladium catalysts and ligands to facilitate the cyclization process.
Industrial Production Methods: For industrial production, the preparation of azepane derivatives often involves multi-step processes. For example, the preparation of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride involves alkylation, substitution, reduction, and chlorination steps . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Ethylphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azepane derivatives into amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated azepane derivatives
Aplicaciones Científicas De Investigación
2-(4-Ethylphenyl)azepane has found applications in various fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and DNA binding agents.
Medicine: Explored for their analgesic and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylphenyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique ring structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including analgesia and anticancer activity .
Comparación Con Compuestos Similares
Azepane: A parent compound with a similar ring structure.
Benzazepine: Contains a fused benzene ring, offering different chemical properties.
Oxazepine: Contains an oxygen atom in the ring, leading to distinct reactivity.
Uniqueness: 2-(4-Ethylphenyl)azepane is unique due to the presence of the ethylphenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
383131-12-2 |
|---|---|
Fórmula molecular |
C14H21N |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)azepane |
InChI |
InChI=1S/C14H21N/c1-2-12-7-9-13(10-8-12)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |
Clave InChI |
YJDPUVZYSQGHKF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2CCCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



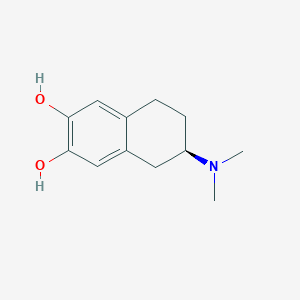
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
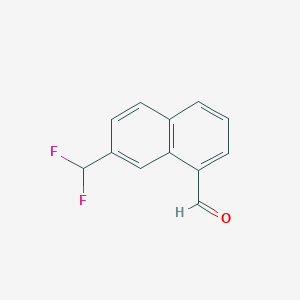
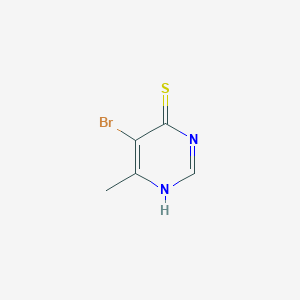
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)

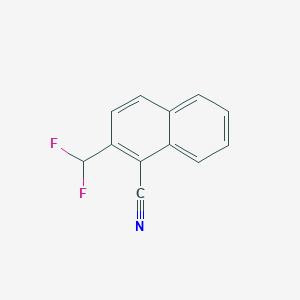

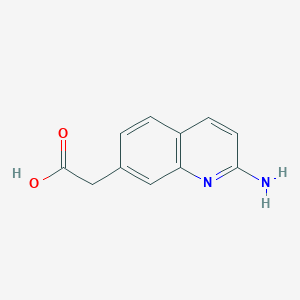

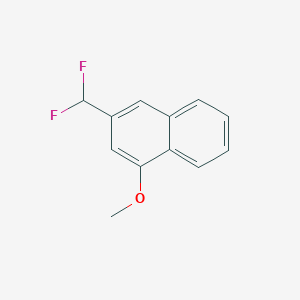
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
